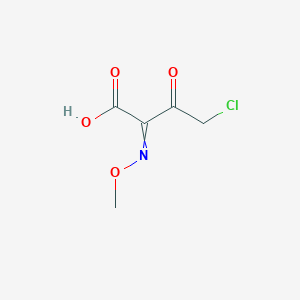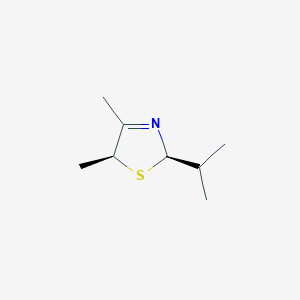
Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate is a chemical compound with the molecular formula C4H2NNa3O3S2 It is known for its unique structure, which includes an isothiazole ring substituted with oxido and sulfido groups, as well as a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate typically involves the reaction of 3-oxido-5-sulfidoisothiazole-4-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-oxido-5-sulfidoisothiazole-4-carboxylic acid+NaOH→Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfido group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the oxido group is reduced to form hydroxyl derivatives.
Substitution: The isothiazole ring can participate in substitution reactions, where the oxido or sulfido groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. The isothiazole ring is known to exhibit biological activity, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound’s potential antimicrobial properties also make it of interest in medicinal chemistry. Researchers are investigating its use in the development of new drugs to combat bacterial infections.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate involves its interaction with biological targets, such as enzymes or cellular membranes. The compound’s isothiazole ring can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts essential biological processes in microorganisms, contributing to its antimicrobial effects.
Comparación Con Compuestos Similares
3-oxido-5-sulfidoisothiazole-4-carboxylic acid: The parent compound without the sodium salt.
Sodium 3-oxido-5-sulfidoisothiazole-4-sulfonate: A similar compound with a sulfonate group instead of a carboxylate group.
Sodium 3-oxido-5-sulfidoisothiazole-4-phosphate: A similar compound with a phosphate group instead of a carboxylate group.
Uniqueness: Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both oxido and sulfido groups, along with the carboxylate group, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
76857-14-2 |
|---|---|
Fórmula molecular |
C4H3NNa3O3S2 |
Peso molecular |
246.2 g/mol |
Nombre IUPAC |
trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h5-6H,(H,7,8);;; |
Clave InChI |
IYZCGABMLOIJSU-UHFFFAOYSA-N |
SMILES |
C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1(=C(NSC1=S)O)C(=O)O.[Na].[Na].[Na] |
Sinónimos |
2,3-Dihydro-5-mercapto-3-oxo-4-isothiazolecarboxylic Acid Sodium Salt (1:3) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)
![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)
